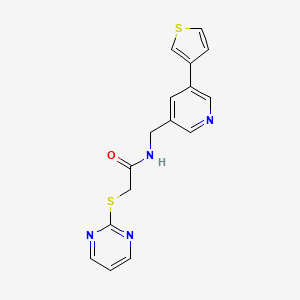

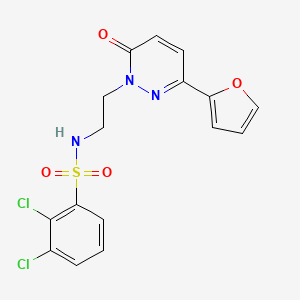

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate, also known as Boc-ON or Boc-protected oxynitrilase, is a chemical compound used in scientific research. It is a carbamate derivative of the oxynitrilase enzyme, which is found in plants and some microorganisms.

科学的研究の応用

Preparation and Reaction Studies

Preparation and Diels‐Alder Reaction : Tert-butyl carbamate derivatives have been used in the preparation and Diels-Alder reaction of a 2‐amido substituted furan, demonstrating their role in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).

Synthesis via Asymmetric Mannich Reaction : These compounds are also synthesized through asymmetric Mannich reactions, indicating their utility in chiral amino carbonyl compounds synthesis (Yang, Pan, & List, 2009).

Structural Analysis and Characterization

Carbamate Derivatives with Hydrogen Bonds : A study on carbamate derivatives, including tert-butyl carbamates, explored their crystal structure and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Das et al., 2016).

Photoredox-Catalyzed Cascades : Tert-butyl carbamates are used in photoredox-catalyzed cascades to assemble 3-aminochromones, highlighting their role in novel photocatalyzed protocols (Wang et al., 2022).

Synthetic Methods and Applications

Synthesis of Bioactive Intermediates : These compounds are intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Zhao et al., 2017).

Catalyzed Synthesis for Drug Intermediates : They are used in manganese complex-catalyzed epoxidation for synthesizing important synthetic intermediates of drugs (Qiu, Xia, & Sun, 2019).

Asymmetric Syntheses for Protease Inhibitors : Tert-butyl carbamates have been used in highly stereoselective asymmetric aldol routes, providing building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Preparation for Organometallic Analogs : They play a role in the preparation of organometallic analogs, as seen in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives (Patra, Merz, & Metzler‐Nolte, 2012).

作用機序

Target of Action

The primary targets of Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate are PARP-1 and PARP-2 . These are key proteins involved in DNA repair and genomic stability.

Mode of Action

This compound functions as an inhibitor of PARP-1 and PARP-2 . By inhibiting these proteins, it disrupts the process of DNA repair, leading to genomic instability and cell death.

Biochemical Pathways

The compound affects the DNA repair pathways mediated by PARP-1 and PARP-2 . The inhibition of these proteins leads to the accumulation of DNA damage, triggering apoptosis or programmed cell death.

Result of Action

The molecular and cellular effects of this compound’s action include the accumulation of DNA damage due to the inhibition of PARP-1 and PARP-2 . This leads to genomic instability and ultimately, cell death.

特性

IUPAC Name |

tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNGFJXIUYWHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

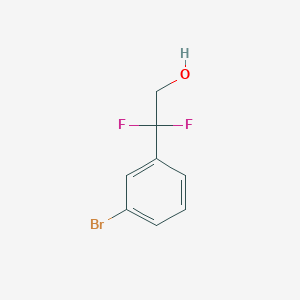

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)